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Compound of Interest

Compound Name: (6R)-FR054

Cat. No.: B020324 Get Quote

This whitepaper provides an in-depth technical overview of the novel compound (6R)-FR054, a

potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3

(PGM3). We detail its discovery through computational analysis, its chemical synthesis, and its

significant anti-cancer effects observed in preclinical studies. This document is intended for

researchers, scientists, and professionals in the field of drug development and oncology.

Discovery and Rationale
The aberrant glycosylation of proteins in cancer cells, often stemming from an overactive

Hexosamine Biosynthetic Pathway (HBP), plays a crucial role in tumor progression.[1] The

HBP is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical

substrate for both N-linked and O-linked glycosylation.[2] Targeting the HBP presents a

promising therapeutic strategy for cancer treatment.

(6R)-FR054 was identified through a rational drug design approach targeting a key enzyme in

the HBP, PGM3. A library of N-acetylglucosamine (GlcNAc) analogues was designed and

computationally screened for their binding affinity to PGM3.[1][3] The glycofused oxazoline

analogue, FR054, demonstrated a high binding affinity in docking studies and was

subsequently synthesized for biological evaluation.[1]
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The synthesis of FR054, chemically named 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-

glucopyrano)-[2,1-d]-2-oxazoline, is a key step in its development.[1][2]

Experimental Protocol: Synthesis of FR054[2]

Starting Material: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose.

Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine (Et3N).

Solvent: Dry dichloromethane (CH2Cl2).

Procedure:

2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose (1.57 g, 4.03 mmol) is

dissolved in dry CH2Cl2 (20 mL) under an argon atmosphere.

TMSOTf (1.09 mL, 6.04 mmol, 1.5 equivalents) is added to the solution.

The reaction mixture is refluxed for 18 hours.

The reaction is quenched by the addition of Et3N (2 mL).

The solvent is removed under reduced pressure.

The resulting residue is purified by flash chromatography on silica gel (eluent: Petroleum

Ether:AcOEt = 1:9).

Yield: 1.26 g (3.82 mmol, 95%) of FR054 as a pale brown oil.

Mechanism of Action
FR054 functions as a potent inhibitor of PGM3, disrupting the HBP and leading to a reduction

in UDP-GlcNAc levels.[2][4] This inhibition has been shown to be more potent than the natural

substrate GlcNAc-6-P in enhancing the thermal stability of the PGM3 protein.[2] The reduction

in UDP-GlcNAc subsequently affects both N- and O-glycosylation of proteins.[2][4]

The downstream effects of PGM3 inhibition by FR054 culminate in cancer cell death through

the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
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[1][2][5] The accumulation of misfolded proteins due to improper glycosylation triggers the

UPR, which, when sustained, leads to apoptosis.[2][5] Furthermore, FR054 treatment has been

shown to increase intracellular reactive oxygen species (ROS), contributing to apoptotic cell

death.[2]
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Caption: Signaling pathway of FR054-induced apoptosis.

In Vitro and In Vivo Efficacy
FR054 has demonstrated significant anti-cancer effects in both in vitro and in vivo models,

particularly against breast cancer.

4.1. In Vitro Studies

Treatment of various breast cancer cell lines with FR054 resulted in a dose-dependent

reduction in cell viability and proliferation.[2] The compound was shown to be more sensitive to

cancer cells than to non-transformed cells.[2]

Cell Line
Treatment
Condition

Effect Reference

MDA-MB-231
0.5-1 mM FR054 for

48h

Reduced viability and

significant increase in

apoptosis.

[4]

Multiple Breast

Cancer Cell Lines

250 µM to 1 mM

FR054 for 48h

Dose-dependent

decrease in survival

and proliferation.

[2]

MDA-MB-231
250 µM FR054 for

24h

Efficiently affects both

N- and O-

glycosylation levels.

[4]

Experimental Protocol: Cell Viability Assay[2]

Cell Lines: Various breast cancer cell lines (e.g., MDA-MB-231) and non-transformed

hTERT-RPE-1 cells.

Treatment: Cells are treated with varying concentrations of FR054 (e.g., 250 µM to 1 mM) for

48 hours.

Assay: Cell viability is assessed using standard methods such as MTT or trypan blue

exclusion assays.
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Analysis: Results are compared to vehicle-treated control cells.

4.2. In Vivo Studies

In a mouse xenograft model using MDA-MB-231 breast cancer cells, FR054 demonstrated

significant antitumor efficacy.[1][2][4]

Animal Model Treatment Regimen Outcome Reference

MDA-MB-231

Xenograft Mice

1000 mg/kg FR054

(intraperitoneal)

Suppression of cancer

growth.
[2][4]

MDA-MB-231

Xenograft Mice

Fractionated dose

(500 mg/kg twice

daily)

Higher antitumor

efficacy compared to

a single daily dose.

[4]

Experimental Protocol: Mouse Xenograft Model[2]

Animal Model: Female Athymic nu/nu mice.

Cell Injection: 5 x 10^6 MDA-MB-231 cells are subcutaneously injected into the right flank of

the mice.

Treatment: When tumors reach a volume of approximately 180 mm^3, mice are randomized

into treatment and control groups. FR054 is dissolved in H2O and 10% DMSO and

administered intraperitoneally at a dose of 1000 mg/kg, either as a single dose or a

fractionated dose.

Monitoring: Tumor growth and body weight are monitored regularly. Tumor volume is

calculated using the formula: [long side × (short side)^2] / 2.
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Caption: Experimental workflow for preclinical evaluation of FR054.

Conclusion and Future Directions
(6R)-FR054 is a promising preclinical candidate for cancer therapy, particularly for breast

cancer. Its novel mechanism of action, targeting the HBP through PGM3 inhibition, offers a new

avenue for treating cancers with aberrant glycosylation. The compound's potent in vitro and in

vivo efficacy, coupled with a well-defined synthetic route, provides a strong foundation for

further development. Future research should focus on optimizing its pharmacokinetic

properties, evaluating its efficacy in a broader range of cancer models, and exploring potential

combination therapies to enhance its therapeutic index. The synergistic effects observed with

other agents, such as temozolomide in glioblastoma, suggest a broad applicability for FR054 in

oncology.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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